Tetradecanoic acid is a straight-chain, fourteen-carbon, long-chain saturated fatty acid mostly found in milk fat. It has a role as a human metabolite, an EC 3.1.1.1 (carboxylesterase) inhibitor, a Daphnia magna metabolite and an algal metabolite. It is a long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetradecanoate.
Myristic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Myristic acid is a natural product found in Calodendrum capense, Camellia sinensis, and other organisms with data available.
Myristic Acid is a saturated long-chain fatty acid with a 14-carbon backbone. Myristic acid is found naturally in palm oil, coconut oil and butter fat.
Myristic acid is a saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed). Myristic acid is also commonly added to a penultimate nitrogen terminus glycine in receptor-associated kinases to confer the membrane localisation of the enzyme. this is achieved by the myristic acid having a high enough hydrophobicity to become incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane of the eukaryotic cell.(wikipedia).
myristic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed)
See also: Cod Liver Oil (part of); Saw Palmetto (part of).
Myristic acid
CAS No.: 544-63-8
Cat. No.: VC21338104
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 544-63-8 |
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Molecular Formula | C14H28O2 |
Molecular Weight | 228.37 g/mol |
IUPAC Name | tetradecanoic acid |
Standard InChI | InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) |
Standard InChI Key | TUNFSRHWOTWDNC-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCC(=O)O |
Boiling Point | 482.9 °F at 100 mmHg (NTP, 1992) 326.2 °C |
Colorform | Oily, white, crystalline solid Crystals from methanol Leaflets from ethyl ethe |
Flash Point | greater than 235 °F (NTP, 1992) |
Melting Point | 129 °F (NTP, 1992) 53.9 °C |
Chemical Properties and Structure
Myristic acid exhibits distinct chemical and physical properties that make it valuable for various applications. These properties are summarized in the following table:
Structurally, Myristic acid consists of a 14-carbon saturated hydrocarbon chain with a carboxylic acid group at one end. This structure can be represented as CH₃(CH₂)₁₂COOH . The long hydrocarbon chain contributes to its hydrophobic nature, while the carboxylic acid group provides its acidic properties and ability to form salts (myristates) and esters .
Natural Sources and Occurrence
Myristic acid occurs naturally in various plant and animal sources. Understanding its natural distribution provides insights into sustainable sourcing options for commercial applications.
Myristic acid is abundantly found in:
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Nutmeg butter (contains approximately 75% trimyristin, the triglyceride of Myristic acid)
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Spermaceti (crystallized fraction of oil from the sperm whale)
Additionally, Myristic acid has been reported in numerous food sources, including:
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Fruits: apricot, banana, lemon, grapefruit juice, cranberry, guava, grapes, melon, papaya, raspberry, strawberry
This wide natural distribution makes Myristic acid readily available for extraction and commercial use .
Production Methods
The commercial production of Myristic acid involves several methods, with extraction from natural sources being the predominant approach. The production processes are designed to yield high-purity Myristic acid suitable for various applications.
Industrial Production:
The primary method for commercial production involves the extraction and fractionation of fatty acids from natural oils rich in Myristic acid, particularly coconut oil and palm kernel oil . The process typically follows these steps:
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Extraction of raw materials (coconut oil, palm kernel oil, or animal fats)
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Hydrolysis of triglycerides to break them down into individual fatty acids
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Vacuum fractionation to separate Myristic acid from other fatty acids
Laboratory Preparation:
For laboratory-scale preparation, alternative methods can be employed:
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Saponification of glycerol tris(tetradecanoate) with 10% sodium hydroxide solution, followed by acidification with hydrochloric acid to obtain free Myristic acid
The production method chosen depends on factors such as desired purity, scale of production, and intended application of the Myristic acid .
Applications
Myristic acid finds applications across multiple industries due to its diverse properties. Its use spans cosmetic, pharmaceutical, food, and industrial sectors.
Cosmetic and Pharmaceutical Applications
In cosmetic and pharmaceutical formulations, Myristic acid serves several important functions:
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Acts as an emollient in skin care products, helping to moisturize and soften the skin
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Functions as a cleansing agent and surfactant in soaps, providing good lathering properties when combined with potassium
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Serves as a penetration enhancer in transdermal patches and topical formulations
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Used in the preparation of biodegradable microspheres containing pharmaceutical compounds like progesterone or indomethacin
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Formulated as isopropyl myristate (an ester) for use in cosmetic and topical medicinal preparations where good skin absorption is desired
Industrial Applications
In industrial settings, Myristic acid serves as:
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A precursor for the production of various esters, including sorbitan fatty acid esters, glycerol fatty acid esters, and ethylene glycol or propylene glycol fatty acid esters
Food Applications
In the food industry, Myristic acid functions as:
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An additive in various food products, with specific usage limits established by regulatory authorities
Food Category | FEMA Usage Limit (mg/kg) |
---|---|
Soft drinks | 5.3 |
Cold drinks | 2.6-10 |
Candy | 4.1 |
Baked goods | 5.3 |
Pudding class | 0.10 |
Biochemical and Physiological Actions
Myristic acid plays significant roles in biological systems, particularly through its involvement in protein modification and cell membrane functions.
Protein Myristoylation:
One of the most important biochemical functions of Myristic acid is its role in protein myristoylation, a process where Myristic acid is covalently attached to proteins :
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It is incorporated into myristoyl coenzyme A (myristoyl-CoA) and transferred by N-myristoyltransferase to the N-terminal glycine of certain proteins
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This modification can occur during translation (co-translational) to modify protein activity or post-translationally in apoptotic cells
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Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions
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The hydrophobic nature of Myristic acid allows it to become incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane, thus acting as a lipid anchor in biomembranes
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This process affects many cellular functions and has implications for health and disease
Role in Cell Membranes:
Due to its hydrophobic properties, Myristic acid contributes to the structure and function of cell membranes, influencing membrane fluidity and the activity of membrane-bound proteins .
Research Findings
Recent research has expanded our understanding of Myristic acid's biological activities and potential therapeutic applications.
Myristic Acid and Immune Responses
A significant research finding relates to Myristic acid's role in immune regulation:
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Myristic acid functions as a metabolic checkpoint that contributes to immune homeostasis
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It specifically attenuates cGAS-STING-induced interferon (IFN) responses in macrophages, while enhancing STING-dependent autophagy
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Mechanistically, Myristic acid enhances N-myristoylation of ARF1, a master regulator that controls STING membrane trafficking
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This facilitates STING activation-triggered autophagy degradation of the STING complex
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In vivo studies have shown that Myristic acid inhibits HSV-1 infection-induced innate antiviral immune responses and promotes HSV-1 replication in mice
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These findings suggest that Myristic acid and N-myristoylation are promising targets for the treatment of diseases caused by aberrant STING activation
Anti-inflammatory and Analgesic Properties
Research has also revealed anti-inflammatory and analgesic properties of Myristic acid:
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Studies have evaluated the inhibitory effect of Myristic acid on models of inflammation and nociception
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In vitro anti-inflammatory activities have been assessed on LPS-stimulated macrophages, membrane stabilization assay, and inhibition of protein denaturation
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The inhibitory activity of Myristic acid on in vivo inflammation has been assessed using TPA-induced ear edema in both acute and chronic models
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Myristic acid has demonstrated inhibitory effects on nociception in multiple in vivo models
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These findings suggest potential therapeutic applications for Myristic acid in managing inflammation and pain
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